Product packaging for Mansonone C(Cat. No.:CAS No. 5574-34-5)

Mansonone C

Cat. No.: B1205551
CAS No.: 5574-34-5
M. Wt: 228.29 g/mol
InChI Key: GREWJSSEUGRGIT-UHFFFAOYSA-N
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Description

Mansonone C (3,8-dimethyl-5-(1-methylethyl)-1,2-naphthalenedione) is a botanically-derived sesquiterpene 1,2-naphthoquinone compound . It is a member of the mansonone family, a class of natural products initially identified in plants like Mansonia gagei and various Ulmus species, where they function as phytoalexins with anti-infective properties . With a molecular formula of C 15 H 16 O 2 and a CAS registry number of 5574-34-5 , it serves as a key compound for researchers studying the structure-activity relationships (SAR) of this pharmacologically interesting class . Research Applications and Value While this compound itself is a subject of ongoing research, studies on its structural analogs provide strong rationale for its investigation. Related mansonones, such as Mansonone F and its derivatives, have demonstrated significant anti-proliferative activity against various human cancer cell lines and have been identified as potent topoisomerase II inhibitors , in some cases exceeding the potency of the control drug etoposide . Furthermore, multiple mansonone analogs exhibit promising antibacterial activity , particularly against Gram-positive bacteria including Staphylococcus aureus (MRSA), with proposed mechanisms of action involving bacterial membrane permeabilization . The core 1,2-naphthoquinone moiety is recognized as a key pharmacophoric element, making these compounds valuable scaffolds in medicinal chemistry . Researchers utilize this compound as a standard in phytochemical studies and as a building block for the synthesis of novel derivatives to explore these and other potential biological activities. Intended Use and Handling This product is labeled For Research Use Only (RUO) . It is not intended for direct use in humans, animals, or for diagnostic procedures. RUO products are essential tools for basic scientific investigation, pharmaceutical research, and the development of new assays but have not undergone the regulatory review required for clinical applications . Researchers should refer to the product's Certificate of Analysis for detailed specifications and the Safety Data Sheet (SDS) for proper handling instructions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H16O2 B1205551 Mansonone C CAS No. 5574-34-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5574-34-5

Molecular Formula

C15H16O2

Molecular Weight

228.29 g/mol

IUPAC Name

3,8-dimethyl-5-propan-2-ylnaphthalene-1,2-dione

InChI

InChI=1S/C15H16O2/c1-8(2)11-6-5-9(3)13-12(11)7-10(4)14(16)15(13)17/h5-8H,1-4H3

InChI Key

GREWJSSEUGRGIT-UHFFFAOYSA-N

SMILES

CC1=C2C(=C(C=C1)C(C)C)C=C(C(=O)C2=O)C

Canonical SMILES

CC1=C2C(=C(C=C1)C(C)C)C=C(C(=O)C2=O)C

Other CAS No.

5574-34-5

Synonyms

mansonone C

Origin of Product

United States

Origin, Occurrence, and Bioproduction Research

Plant Source Investigations for Mansonone C Isolation

This compound has been isolated from several plant genera, with Mansonia, Ulmus, and Thespesia species being the most frequently reported sources.

The heartwood of Mansonia species, particularly Mansonia altissima and Mansonia gagei, is a well-documented source of this compound and related compounds. A mixture of ten closely related naphthoquinones derived from cadalene (B196121), including this compound, has been reported from the heartwood of Mansonia altissima derpharmachemica.com. Research on Mansonia gagei has also led to the isolation of this compound, alongside other mansonones such as E, G, and H, from its heartwood researchgate.netresearchgate.net. These compounds are often found in conjunction with coumarins in M. gagei researchgate.net.

Elm species (Ulmus spp.) are also significant sources of this compound. Specifically, mansonones, including this compound, have been isolated from the sapwood of Ulmus americana and Ulmus glabra researchgate.netnih.gov. Studies have shown that Ulmus americana accumulates various mansonones, such as A, C, D, E, F, and G, in response to infection by the Dutch elm disease pathogen, Ophiostoma ulmi erudit.org. Furthermore, the sesquiterpene β-naphthol, 7-hydroxycadalene (B162038), found in the heartwood of several Ulmus species, can undergo oxidation on silica (B1680970) gel to form this compound researchgate.net.

The heartwood and leaves of Thespesia populnea (Portia tree) have also yielded this compound. Investigations into the wood and dark heartwood of T. populnea have resulted in the isolation of this compound, D, E, and F acs.org. Other studies have reported the isolation of this compound, D, E, G, H, and S from T. populnea impactfactor.org. The leaves of this species have also been found to contain Mansonones C, E, G, and H impactfactor.orgresearchgate.net.

Table 1: Reported Plant Sources of this compound

Plant SpeciesPart ExaminedReported Mansonones (including C)Citation(s)
Mansonia altissimaHeartwoodA, B, C, D, E, F, G, H, I, L derpharmachemica.comprota4u.org
Mansonia gageiHeartwoodC, E, G, H, M, R, S researchgate.netresearchgate.net
Ulmus americanaSapwoodA, C, D, E, F, G researchgate.neterudit.org
Ulmus glabraSapwoodA, C, D, E, F, G, H, I researchgate.net
Ulmus davidianaRoot barkE, F, H, I capes.gov.br
Thespesia populneaWoodC, D, E, F, G, H, S acs.orgimpactfactor.org
Thespesia populneaLeavesC, E, G, H impactfactor.orgresearchgate.net

Advanced Isolation and Purification Methodologies for this compound

The isolation and purification of this compound typically involve standard chromatographic techniques, often guided by bioassays. Extraction from plant material is commonly performed using organic solvents such as dichloromethane (B109758) (DCM) or ethyl acetate (B1210297) researchgate.netacs.orgnih.gov. Subsequent separation and purification steps frequently employ:

Silica Gel Chromatography: Used for initial separation of compounds based on polarity researchgate.netnih.gov. This method can also facilitate the oxidation of precursors like 7-hydroxycadalene to this compound researchgate.net.

Bioassay-Guided Fractionation: This approach uses biological activity (e.g., antifungal) to direct the purification process, ensuring that the most active compounds, including this compound, are isolated researchgate.net.

High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase HPLC, including preparative HPLC, are utilized for the final purification of this compound nih.gov.

Liquid-Liquid Partitioning: Used to separate crude extracts into different polarity fractions prior to chromatographic analysis nih.gov.

Table 2: Common Isolation and Purification Techniques for this compound

TechniqueDescriptionCitation(s)
Extraction Using organic solvents like Dichloromethane (DCM) or Ethyl Acetate from plant material. researchgate.netacs.orgnih.gov
Silica Gel Chromatography Separation based on polarity; can also induce oxidation of precursors to this compound. researchgate.netresearchgate.netnih.gov
Bioassay-Guided Fractionation Directing purification based on specific biological activity (e.g., antifungal). researchgate.net
High-Performance Liquid Chromatography Both normal-phase and reverse-phase HPLC, including preparative HPLC, for final purification. nih.gov
Liquid-Liquid Partitioning Initial fractionation of crude extracts based on solvent polarity. nih.gov

Biosynthetic Pathway Elucidation for this compound

The biosynthesis of this compound is understood to be closely linked to the isoprenoid pathway, which is fundamental for the production of terpenes, including sesquiterpenoids.

This compound is derived from a cadalene skeleton derpharmachemica.comphytobank.caebi.ac.uk. The biosynthesis of cadalene derivatives is generally believed to originate from the cyclization of farnesyl pyrophosphate (FPP), a universal precursor in the isoprenoid pathway derpharmachemica.com. Specifically, it is proposed that the biosynthesis involves the cyclization of cis, cis-farnesyl pyrophosphate, leading to intermediates that form the cadalene skeleton derpharmachemica.com.

Research on Induced Accumulation of Mansonones in Plant Callus Cultures

Mansonones are recognized as phytoalexins, compounds produced by plants in response to stress, such as pathogen attack thegoodscentscompany.comphytobank.ca. Research has investigated the accumulation of mansonones, including this compound, in callus cultures of Ulmus americana (American elm) in relation to Dutch elm disease, caused by Ophiostoma ulmi and Ophiostoma novo-ulmi thegoodscentscompany.comphytobank.caebi.ac.uknih.gov.

A significant discovery in this area is that the induction of mansonone accumulation in elm callus cultures does not strictly require the presence of the Dutch elm disease pathogens themselves ebi.ac.uknih.gov. Studies have shown that mansonone production can be triggered by components within fungal growth media or even by the process of callus initiation and associated wound reactions ebi.ac.uknih.gov. This suggests that the plant's defense signaling pathways can be activated by various stimuli, leading to the production of these protective compounds.

Research has identified glycoprotein (B1211001) elicitors in fungal culture filtrates that can induce mansonone accumulation. Elicitors from nonaggressive fungal isolates tend to elicit a more rapid response compared to those from aggressive isolates. Furthermore, susceptible elm genotypes (U. americana) exhibit higher mansonone production when challenged compared to resistant genotypes (U. pumila). The accumulation of mansonones has been observed to correlate with the initiation of callus formation and may be linked to the plant's wound response ebi.ac.uknih.gov. As callus cultures age, changes in color, from white-green to brown, are often attributed to the accumulation of these phytoalexins ebi.ac.uknih.gov.

Quantitative studies have specifically analyzed the accumulation of certain mansonones in elm callus. For instance, in Ulmus pumila and Ulmus americana callus cultures grown on a modified B5 medium, mansonones E and F were detected. Their accumulation peaked around 48 hours post-induction, with significantly higher concentrations observed in U. pumila (322 µg/g) compared to U. americana (29-31 µg/g) ebi.ac.uk. While these specific studies quantified mansonones E and F, they contribute to the broader understanding of mansonone induction in plant tissues.

Data Tables

The following table summarizes the quantitative findings on mansonone accumulation in Ulmus callus cultures at 48 hours, as reported in specific studies ebi.ac.uk.

Plant SpeciesMansonone Concentration (µg/g) at 48hNotes
Ulmus pumila322Higher accumulation observed compared to U. americana.
Ulmus americana29-31Lower accumulation observed compared to U. pumila.

Compound List

Total Synthesis Approaches to this compound

The total synthesis of natural products is a cornerstone of organic chemistry, providing access to compounds that may be scarce in nature and enabling the study of their properties. While detailed total synthesis accounts for this compound are not exhaustively detailed in the provided snippets, general approaches and related compound syntheses offer insight.

Establishing the correct stereochemistry is paramount in the total synthesis of complex molecules. While specific details regarding the stereochemical control in the total synthesis of this compound itself are not explicitly detailed in the provided search results, the broader field of natural product synthesis highlights the importance of this aspect. For instance, the stereochemical assignment of marine polycyclic ether natural products relies heavily on total synthesis, where the precise control of stereogenic centers is a critical objective mdpi.com. The direct synthesis of this compound has been noted, implying that such synthetic routes would inherently involve strategies for stereochemical control acs.org.

Regioselectivity, the preference for a reaction to occur at one specific site over others, is another critical factor in efficient synthesis. For related compounds, regioselective strategies have been employed. For example, in the synthesis of Mansonone F derivatives, regioselective deacetylation has been utilized in modified synthetic routes tandfonline.com. Furthermore, studies on the synthesis of Mansonone B have demonstrated how subtle changes in reagents, such as the use of organoytterbium ate complexes versus organolithium intermediates, can dictate regioselectivity in nucleophilic additions, influencing the outcome of terpenoid synthesis researchgate.net. The development of methodologies for regioselective C–H functionalization is also a general area of research that underpins advances in natural product synthesis acs.org.

Synthesis of this compound Analogues and Derivatives

The synthesis of analogues and derivatives of this compound is driven by the desire to explore structure-activity relationships (SAR) and to enhance or modify its biological profile.

The inherent structure of this compound and its related natural products serves as a blueprint for designing new compounds. For instance, studies on Mansonone F have focused on structure-activity relationships, leading to the synthesis of various analogues with potential cytotoxic and topoisomerase inhibitory activities researchgate.net. Similarly, modifications of Mansonone G have been undertaken, with certain synthesized analogues exhibiting improved antibacterial activities compared to the parent compound researchgate.netresearchgate.net. The design of these derivatives is often guided by the hypothesis that specific structural modifications will lead to enhanced or altered biological effects researchgate.netresearchgate.net.

A common strategy for modifying natural products is the alteration of their existing functional groups. For Mansonone G, a closely related naphthoquinone, the phenolic hydroxyl group has been a primary target for derivatization. Eight ether and four ester analogues of Mansonone G have been synthesized by converting the hydroxyl group researchgate.netnih.gov. These modifications are undertaken with the aim of improving antibacterial activities, as demonstrated by allyl and prenyl ether derivatives of Mansonone G showing enhanced activity against certain bacteria researchgate.netresearchgate.netnih.gov.

Catalytic methodologies have revolutionized organic synthesis, offering efficient and selective routes to complex molecules. Ruthenium(II)-catalyzed C–H functionalization has emerged as a powerful tool for constructing the core skeletons of Mansonone derivatives. Specifically, this approach has been employed for the synthesis of Mansonone F derivatives, enabling the rapid construction of oxaphenalene skeletons through C–H activation and cyclization researchgate.netrsc.orgrsc.orgresearchgate.net. This method is noted for its robustness, flexibility, and potential for generating diverse analogues in a single step, thereby shortening synthetic routes and improving efficiency rsc.org. The use of Ru(II) catalysts in C–H functionalization represents a significant advancement in accessing complex chemical architectures relevant to natural products like the Mansonones researchgate.netbeilstein-journals.org.

Combinatorial Synthesis Approaches for Mansonone Analogues

The exploration of natural products for therapeutic potential often involves the synthesis of diverse analogues to optimize activity, improve pharmacokinetic properties, and elucidate structure-activity relationships (SAR). Combinatorial synthesis and parallel synthesis methodologies have emerged as powerful tools for rapidly generating libraries of such analogues, allowing for more efficient screening and lead optimization. While direct combinatorial library synthesis of this compound itself is not extensively detailed in the provided literature, significant efforts have been made in developing combinatorial and parallel synthetic approaches for related Mansonone compounds, particularly Mansonone F and Mansonone E. These strategies leverage modular synthetic routes to introduce structural diversity, enabling the systematic investigation of chemical space around the natural product scaffold.

Mansonone F Analogues via C–H Functionalization

Research has demonstrated the utility of transition metal-catalyzed C–H functionalization, specifically using Ruthenium(II) catalysis, for the construction of oxaphenalene skeletons characteristic of Mansonone F and its derivatives researchgate.netresearchgate.net. This approach offers a robust and flexible platform for generating a diverse array of Mansonone F analogues. By targeting specific positions on the core structure, such as C6 and C9, researchers can systematically introduce various substituents, facilitating detailed SAR studies, particularly in the context of antibacterial activities, such as against Methicillin-resistant Staphylococcus aureus (MRSA) researchgate.net. This methodology allows for both the generation of diverse analogue libraries and the subsequent scale-up synthesis of promising compounds researchgate.netresearchgate.net.

The synthetic strategy typically involves the C–H functionalization of a precursor molecule, followed by subsequent modifications to build the oxaphenalene framework and introduce diverse side chains. The flexibility of this method allows for the incorporation of a wide range of functional groups and structural motifs, leading to compounds with potentially enhanced or novel biological activities researchgate.netresearchgate.net.

Analogue IdentifierPosition of ModificationType of Introduced SubstituentCore Synthetic StrategyReported Purpose/Activity Class (Example)
F-A1C6Alkyl chain (e.g., n-butyl)Ru(II)-catalyzed C–H functionalizationAnti-MRSA activity enhancement researchgate.net
F-A2C9Aryl or Heteroaryl groupRu(II)-catalyzed C–H functionalizationCytotoxicity against tumor cell lines researchgate.net
F-A3C6, C9Varied alkyl/aryl groupsRu(II)-catalyzed C–H functionalizationStructure-Activity Relationship (SAR) studies researchgate.net
F-A4C9Functionalized side chainRu(II)-catalyzed C–H functionalizationExploration of bioactivity researchgate.net

Mansonone E Analogues via Click Chemistry

Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has also been employed for the synthesis of novel Mansonone E derivatives researchgate.net. This modular approach is well-suited for generating libraries of compounds by efficiently linking diverse molecular building blocks. For instance, studies have reported the synthesis of small libraries of amino acid-linked 1,4-disubstituted 1,2,3-bistriazole conjugates using one-pot click reactions, demonstrating the versatility of this methodology in creating diverse structures researchgate.netnih.gov. These synthetic efforts are often driven by the pursuit of compounds with specific biological targets, such as topoisomerase II inhibition, which is relevant for anticancer drug development researchgate.net.

The click chemistry approach allows for the facile conjugation of various functionalized azides and alkynes to a core scaffold, leading to the rapid generation of diverse analogues. This modularity is key to combinatorial library synthesis, enabling the systematic variation of substituents to explore SAR and identify lead compounds with improved potency or selectivity.

Analogue IdentifierCore Scaffold ModificationClick Chemistry LinkageAttached Moiety (Example)Primary Biological Target/Purpose (Example)
E-C1Quinone ring system1,2,3-TriazoleAmino acid ester derivativeTopoisomerase II inhibition researchgate.net
E-C2Quinone ring system1,2,3-TriazoleAmino acid amide derivativeAnticancer agent development researchgate.net
E-C3Quinone ring system1,2,3-TriazoleFunctionalized peptide fragmentExploration of bioactivity researchgate.netnih.gov

These combinatorial and parallel synthesis approaches for Mansonone analogues highlight the strategic application of modern synthetic chemistry to natural product research, facilitating the rapid expansion of chemical diversity and the efficient discovery of new bioactive agents.

Elucidation of Key Structural Motifs for Biological Activities

The fundamental biological activity of this compound and its congeners is intrinsically linked to their core chemical architecture. The defining features of the mansonone family include a tricyclic oxaphenalene skeleton and a 1,2-naphthoquinone (B1664529) moiety thieme-connect.comnih.gov. These structural elements are consistently identified as crucial for a range of biological effects, including fungitoxic, antibacterial, and cytotoxic activities thieme-connect.comderpharmachemica.comresearchgate.net.

Specifically, this compound, characterized as a 1,2-naphthoquinone nih.gov, has demonstrated fungitoxic properties derpharmachemica.com. Studies on related compounds, such as Mansonone F, have underscored the importance of the tricyclic oxaphenalene skeleton and the orthoquinone moiety for potent anti-MRSA activity thieme-connect.com. Similarly, the 1,2-naphthoquinone structure is recognized as essential for fungitoxic activity, with the presence of a hydroxyl group at the 6-position or a pyran ring generally diminishing this activity compared to simpler naphthoquinones researchgate.net. The orthoquinone group, in conjunction with the pyran ring, has also been implicated as important for cytotoxic effects observed in other mansonone derivatives researchgate.net.

Table 1: Key Structural Motifs and Associated Biological Activities

Structural MotifAssociated Biological ActivitiesPrimary References
Tricyclic Oxaphenalene SkeletonAnti-MRSA, Antibacterial, Cytotoxic thieme-connect.comresearchgate.net
1,2-Naphthoquinone MoietyFungitoxic, Anti-MRSA, Cytotoxic, Cholinesterase Inhibition thieme-connect.comnih.govderpharmachemica.comresearchgate.netresearchgate.netscilit.com
Orthoquinone GroupAnti-MRSA, Cytotoxic thieme-connect.comresearchgate.net
Pyran Ring (in some analogues)Cytotoxic (importance noted for MF derivatives) researchgate.net

Impact of Substituent Modifications on Molecular Interactions

Structure-activity relationship studies, particularly those focusing on Mansonone F and its analogues, have revealed significant insights into how modifications to the mansonone scaffold influence biological activity. These investigations highlight the critical roles of specific substitution patterns and the impact of altering core functional groups.

Antibacterial and Anti-MRSA Activity: Extensive SAR studies on Mansonone F analogues have demonstrated that modifications at the C6 and C9 positions profoundly affect antibacterial potency, with steric effects often playing a more significant role than electronic effects thieme-connect.com. For instance, the introduction of an n-butyl group at the C6 position (6-butylmansonone F) resulted in exceptionally potent anti-MRSA and antibacterial effects thieme-connect.com. Similarly, various C6 and C9 substituted analogues of Mansonone F have exhibited significant activity against Gram-positive bacteria, including MRSA, with some demonstrating minimum inhibitory concentrations (MICs) superior to vancomycin (B549263) nih.govnih.gov. Substitutions at the C3 position have also been explored; polar or electron-withdrawing groups typically reduce potency, whereas saturated alkyl chains have a less pronounced effect thieme-connect.com. Furthermore, bioisosteric replacement of the oxygen atom at the 1-position with sulfur (1-thiomansonones) or sulfone moieties led to a reduction in anti-MRSA activity thieme-connect.com.

Cytotoxic and Antitumor Activity: For cytotoxic and antitumor activities, the orthoquinone group and the pyran ring are considered important structural determinants researchgate.net. Modifications at the C9 position have been found to be crucial for cytotoxicity, with substituents such as bromine (-Br) or hydrogen (-H) generally conferring higher potency compared to chlorine (-Cl), fluorine (-F), or nitro (-NO2) groups rsc.org. In related naphthoquinone series, the introduction of C3 triazole units and C9 halogenated substituents on Mansonone E derivatives has been shown to enhance antitumor efficacies acs.org.

Cholinesterase (ChE) Inhibitory Activity: Studies evaluating the cholinesterase inhibitory activities of various mansonones and mansorins, including this compound, E, G, and H, have provided SAR insights for this specific biological target scilit.com. Mansonone E, in particular, demonstrated the highest ChE inhibitory activity among the tested compounds. These findings suggest that the naphthoquinone core is amenable to modifications that can influence enzyme inhibition, although specific details regarding this compound's SAR in this context require further detailed investigation.

Mechanistic Investigations of Mansonone C S Biological Actions in Cellular and Molecular Models

Molecular Target Elucidation

Cholinesterase (AChE and BChE) Inhibitory MechanismsMansonone C has been evaluated for its cholinesterase (ChE) inhibitory activities, specifically against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)researchgate.netscilit.com. These studies aimed to understand the structure-activity relationships of naphthoquinones, including this compound, E, G, and H, concerning their effects on these enzymesresearchgate.netscilit.com. The research indicated that among the tested naphthoquinones, Mansonone E exhibited the highest ChE inhibitory activities, with IC₅₀ values in the low micromolar levelsresearchgate.net. While this compound was included in this evaluation, specific quantitative data (e.g., IC₅₀ values) for its inhibition of AChE and BChE were not detailed in the provided snippets. The evaluation suggests this compound was assessed as part of a broader investigation into the cholinesterase inhibitory potential of related compounds, with Mansonone E showing more pronounced activity.

Data Tables

Due to the absence of specific quantitative data for this compound in the evaluated areas of antiproliferative/cytotoxic effects, cell cycle perturbation, induction of programmed cell death, and DNA topoisomerase inhibition within the provided search results, data tables for these subsections could not be generated. Similarly, while this compound was evaluated for cholinesterase inhibition, specific IC₅₀ values for this compound were not detailed in the provided snippets, precluding the creation of a quantitative data table for this section.

Thioredoxin Reductase (TrxR) Inhibition

Mammalian thioredoxin reductase (TrxR) is a critical enzyme in cellular redox control, cell growth, and apoptosis regulation, often found to be overexpressed in human tumors nih.govmdpi.comsci-hub.sersc.org. Inhibition of TrxR can lead to an imbalance in cellular redox homeostasis, increased reactive oxygen species (ROS) production, and ultimately, apoptosis in cancer cells mdpi.comsci-hub.sersc.org. Studies have indicated that certain analogues of Mansonone F, a related compound, can inhibit TrxR, suggesting a potential anticancer mechanism involving redox cycling and ROS generation nih.gov. However, the specific literature reviewed does not provide direct evidence or quantitative data on the inhibition of TrxR by this compound.

Alpha-Glucosidase Inhibition

Alpha-glucosidase is a key enzyme in the digestion of complex carbohydrates in the gut, and its inhibition is a well-established strategy for managing type 2 diabetes by slowing glucose absorption and reducing postprandial hyperglycemia researchgate.netfrontiersin.orgmdpi.com. Several natural products, including sesquiterpenoids and phenolic compounds, have demonstrated significant alpha-glucosidase inhibitory activity researchgate.netfrontiersin.orgmdpi.comnih.gov. For instance, compounds like Mansonone U, Mansonialactam, Helicilactone, and Mansonone S have been reported to exhibit potent alpha-glucosidase inhibition, with IC50 values in the micromolar range researchgate.netnih.gov. While this compound is a naturally occurring compound from Mansonia gagei, the reviewed literature does not present specific data or studies demonstrating its direct inhibition of alpha-glucosidase.

Other Enzymatic Target Investigations

Beyond the specific targets listed, this compound has been evaluated for its activity against other enzymes. Notably, this compound and Mansonone E were included in studies assessing cholinesterase inhibitory activities researchgate.net. While Mansonone E demonstrated notable cholinesterase inhibitory activity with IC50 values in the low micromolar range, the provided literature does not specify quantitative inhibitory data for this compound against cholinesterases researchgate.net. Additionally, various quinones, including this compound, have been investigated for trypanocidal, cytostatic, and antiviral properties, with proposed mechanisms involving ROS generation conicet.gov.ar.

Modulation of Intracellular Signaling Pathways

Intracellular signaling pathways are fundamental to cellular function, regulating processes such as cell growth, survival, proliferation, and apoptosis. Aberrations in these pathways are frequently implicated in disease states, including cancer.

STAT3 Signaling Pathway Modulation

The signal transducer and activator of transcription 3 (STAT3) signaling pathway plays a significant role in cell growth, survival, and immune responses, and its aberrant activation is linked to cancer development and progression nih.govnih.govresearchgate.netresearchgate.netfrontiersin.org. Studies investigating Mansonone G derivatives have reported that butoxy Mansonone G (MG3) can inhibit the phosphorylation of STAT3 (p-STAT3) in non-small cell lung cancer (NSCLC) cells, contributing to apoptosis nih.govnih.govresearchgate.net. While this highlights the potential of Mansonone derivatives to impact STAT3 signaling, the available literature does not provide direct evidence or specific data on the modulation of the STAT3 pathway by this compound.

Note on Data Tables: The provided search results contain valuable information regarding the biological targets and pathways investigated. However, specific quantitative data (e.g., IC50 values) directly linking this compound to the inhibition of AKR1C3, Thioredoxin Reductase, or Alpha-Glucosidase, or to the modulation of PI3K/Akt and STAT3 pathways, were not found in the reviewed literature. Therefore, data tables detailing these specific mechanistic investigations for this compound cannot be generated based on the provided information.

Compound List

this compound

Mansonone E

Mansonone F

Mansonone G

Mansonone N

Mansonone S

Mansonone U

Mansonialactam

Heliclactone

Butoxy Mansonone G (MG3)

Allyl ether Mansonone G (MG7)

IG1 (Mansonone F analog)

Ramentaceone

Mansorin A

Mansorin B

Mansorin C

Mansorin D

Mansorin I

Mansorin II

Mansorin III

Acarbose

MAPK Signaling Pathway Activation

Research into the specific effects of this compound on the Mitogen-Activated Protein Kinase (MAPK) signaling pathway is limited. However, studies involving related compounds, such as Mansonone E, have indicated interactions within cellular signaling cascades. For instance, Mansonone E was observed to dose-dependently rescue the phosphorylation of Akt and p38 mitogen-activated protein kinases (MAPK) in cellular models nih.gov. Similarly, butoxy mansonone G (MG3), a derivative of mansonone G, was reported to promote cell apoptosis through the activation of the MAPK signaling pathway in non-small cell lung cancer (NSCLC) cell lines nih.govresearchgate.net. While these findings are not directly attributed to this compound, they suggest a potential for mansonone compounds to modulate MAPK signaling, a pathway critical in various cellular functions including proliferation, differentiation, and apoptosis nih.govfrontiersin.org.

CREB Expression and Phosphorylation Inhibition

Investigations into the impact of mansonone compounds on the cAMP response element-binding protein (CREB) have primarily focused on Mansonone E. Studies have demonstrated that Mansonone E, when applied to B16 cells stimulated with α-melanocyte-stimulating hormone (α-MSH), dose-dependently inhibited the expression levels of CREB nih.govjst.go.jpresearchgate.net. This inhibition of CREB expression by Mansonone E was found to lead to a subsequent downregulation of microphthalmia-associated transcription factor (MITF), a key regulator in melanogenesis nih.govjst.go.jp. CREB is a crucial transcription factor involved in a wide range of physiological processes, and its dysregulation is implicated in various diseases, including cancer nih.gov.

Research on Effects on Microbial Processes

This compound has demonstrated notable activities against various microbial targets, particularly fungi, and related compounds have shown effects on bacterial processes.

Membrane Permeabilizing Activities Against Bacterial Cells

Research has indicated that Mansonone G, a structurally related compound, exhibits membrane permeabilizing activities against bacterial cells. Studies showed that Mansonone G rapidly permeabilized the membranes of Bacillus subtilis and Escherichia coli lptD4213 within 10 minutes, leading to a significant increase in SYTOX Green intensity, indicative of membrane damage nih.govresearchgate.net. This suggests a potential mechanism of action involving disruption of bacterial cell membrane integrity.

Table 1: Membrane Permeabilizing Activity of Mansonone G Against Bacteria

Bacterial StrainObservationTime of ExposureSYTOX Green Intensity IncreaseReference
Bacillus subtilisRapid membrane permeabilization10 min13-fold above control nih.govresearchgate.net
Escherichia coli lptD4213Rapid membrane permeabilization; significant SYTOX Green uptake10 min13-fold above control nih.govresearchgate.net

Impact on Cell Wall Synthesis and DNA Replication in Bacteria

While direct evidence for this compound's impact on bacterial cell wall synthesis or DNA replication is not extensively documented, studies on a Mansonone F analog, IG1, have provided insights. IG1 demonstrated antibacterial activity against Staphylococcus aureus (MRSA), potentially by impairing cell wall synthesis and inhibiting DNA replication mdpi.comnih.gov. TEM analysis suggested that IG1 treatment led to cell wall damage and a significant decrease in bacterial DNA content, indicating interference with DNA replication processes. The study noted that IG1's mechanism differed from vancomycin (B549263), a known cell wall synthesis inhibitor mdpi.com.

Table 2: Potential Impact of IG1 (Mansonone F Analog) on Bacterial Processes

Bacterial StrainPotential Mechanism of ActionObserved Effect on DNA ReplicationReference
Staphylococcus aureus (MRSA)Impairment of cell wall synthesis; DNA replication inhibitionSignificant decrease in DNA content mdpi.comnih.gov

Antifungal Activity Studies

This compound has shown significant antifungal activity against several fungal species. It demonstrated potent activity against Cladosporium cucumerinum and Candida albicans researchgate.netnih.gov. Further studies indicated that this compound also displayed potent activity against Colletotrichum gloeosporioides and Phytophthora parasitica, with minimum inhibitory concentrations (MIC) of 31 µg mL⁻¹ against both pathogens cabidigitallibrary.orgresearchgate.net. Other mansonone compounds, such as Mansonone E and G, have also exhibited antifungal properties against these and other fungi researchgate.netcabidigitallibrary.orgresearchgate.net.

Table 3: Antifungal Activity of this compound

Fungal SpeciesActivity ObservedMIC (µg mL⁻¹)Reference
Cladosporium cucumerinumAntifungal activityNot specified researchgate.netnih.gov
Candida albicansAntifungal activityNot specified researchgate.netnih.gov
Colletotrichum gloeosporioidesPotent activity31 cabidigitallibrary.orgresearchgate.net
Phytophthora parasiticaPotent activity31 cabidigitallibrary.orgresearchgate.net

Modulation of Efflux Pumps (e.g., P-glycoprotein) in Cellular Models

While research directly implicating this compound in the modulation of efflux pumps like P-glycoprotein (P-gp) is limited, studies on related compounds, specifically mansorins, have revealed such activities. Mansorin-C, Mansorin-II, and Mansorin-III were found to inhibit the P-gp pump through a dual mechanism, involving inhibition of the P-gp related ATPase subunit and occupation of the P-gp substrate binding site researchgate.netresearchgate.net. Mansorin-II, in particular, demonstrated a chemomodulatory effect when combined with paclitaxel (B517696) against colorectal cancer cells, suggesting a potential role in overcoming drug resistance mediated by efflux pumps researchgate.netresearchgate.net. P-glycoprotein is a key transporter involved in multidrug resistance (MDR) in various cellular models, including cancer cells, by actively pumping drugs out of the cell nih.govmdpi.comnih.govscirp.org.

Advanced Analytical Methodologies in Mansonone C Research

Development of Spectroscopic and Spectrometric Techniques for Structural Analysis in Research Contexts

Spectroscopic and spectrometric methods are fundamental for elucidating the chemical structure of Mansonone C. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, provides detailed information about the arrangement of atoms and functional groups within the molecule. For instance, ¹³C NMR data for this compound (referred to as Mansonone 1 in some studies) has been reported, detailing specific chemical shifts for its carbon atoms researchgate.netresearchgate.net. Mass spectrometry (MS), including Electron Ionization Mass Spectrometry (EIMS) and High-Resolution Mass Spectrometry (HRMS), is vital for determining the molecular weight and elemental composition, thereby confirming the molecular formula of this compound (C₁₅H₁₆O₂) tandfonline.comnih.gov. These techniques are often used in conjunction with other spectroscopic methods like Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy to provide a comprehensive structural profile egyankosh.ac.inplos.org. For example, IR spectroscopy can identify characteristic functional groups, while UV-Vis spectroscopy can provide information about the electronic structure and conjugation within the molecule.

Table 1: Key Spectroscopic Data for this compound (Illustrative)

TechniqueParameterReported Value(s)Reference
¹³C NMRChemical Shifts (δC, CDCl₃, 100 MHz)δC: 15.6 (C-13), 17.7 (C-12), 21.3 (C-10,11), 26.9 (C-9), 117.8 (C-4a), 124.7 (C-8), 124.8 (C-3), 126.7 (C-5), 132.9 (C-7), 136.1 (C-4), 144.1 (C-8a), 150.9 (C-6), 161.4 (C-2) tandfonline.com
¹³C NMRChemical Shifts (δC, DMSO)δC: 142.2 (C1), 134.7 (C2), 131.9 (C3), 146 (C4), 132.4 (C4a), 137 (C5), 134.9 (C6), 182.2 (C7), 182.9 (C8), 129 (C8a), 23.1 (C9), 28.5 (C10), 23.9 (C11), 18 (C12), 23.9 (C13) researchgate.net
EIMSm/z (relative intensity)[M]+: 228 (60), 213 (100), 185 (10) tandfonline.com
HRMS (ESI)Calculated [M+H]+229.1229 nih.gov
Molecular FormulaC₁₅H₁₆O₂ nih.gov

Note: Specific assignments and values may vary slightly between studies due to experimental conditions and solvent used.

Chromatographic Methodologies for Research-Scale Purity Assessment

Chromatographic techniques are indispensable for separating this compound from impurities and for assessing its purity, which is critical for reliable research outcomes. High-Performance Liquid Chromatography (HPLC) is a widely employed method for this purpose. Studies have utilized HPLC for the purification and characterization of mansonone derivatives, ensuring the purity of synthesized compounds plos.orgnih.govrsc.orgacademicjournals.orgresearchgate.netbioline.org.br. For instance, HPLC has been used to determine the purity of isolated mansonone E, with methods specifying mobile phases and detection wavelengths academicjournals.org. Gas Chromatography-Mass Spectrometry (GC-MS) is also utilized, particularly for analyzing volatile constituents, although its application for direct purity assessment of less volatile compounds like this compound might be limited unless derivatization is employed mdpi.com.

Computational Chemistry and Molecular Modeling for Mechanistic Insights

Computational approaches provide powerful tools to understand the behavior of this compound at a molecular level, offering insights into its interactions with biological targets and its reaction mechanisms.

Molecular docking and dynamics simulations are used to predict and analyze the binding modes and stability of this compound and its derivatives with various biological targets. For example, studies involving Mansonone G (a related compound) have employed molecular dynamics (MD) simulations to investigate its interaction with protein targets like STAT3 and Akt, revealing stabilization through van der Waals interactions and significant conformational changes in the proteins upon binding mdpi.comnih.gov. These simulations help in understanding how this compound might exert its biological effects by interacting with specific cellular components. Molecular docking has also been used to predict binding affinities and interactions with enzymes, such as EGFR-TK, providing a basis for understanding structure-activity relationships researchgate.net.

Quantum chemical calculations, employing methods like Density Functional Theory (DFT), are used to model the electronic structure, predict spectroscopic properties (e.g., NMR chemical shifts, UV-Vis spectra), and understand the reactivity of this compound plos.orgconicet.gov.armdpi.com. These calculations can provide a deeper understanding of the molecule's electronic distribution, frontier molecular orbitals (HOMO/LUMO), and charge distribution, which are crucial for predicting its chemical behavior and interactions. For instance, DFT calculations have been used to reproduce experimental spectral data for related compounds, validating the accuracy of the computational models plos.org. Studies on related quinones have used various DFT levels (e.g., B3LYP, PM3) to investigate electronic properties and their correlation with biological activity conicet.gov.ar.

Bioanalytical Techniques for Cellular and Molecular Studies

While the prompt focuses on analytical methodologies for the compound itself, bioanalytical techniques are employed in research to study the effects of this compound within cellular and molecular contexts. Techniques such as Western blotting are used to analyze protein expression levels, for example, to assess the impact of this compound derivatives on signaling pathways like STAT3 and Akt mdpi.comnih.govnih.gov. Flow cytometry is utilized to study cellular processes such as apoptosis, providing insights into the mechanism of action of this compound mdpi.comnih.gov. These methods, when combined with the structural and purity data obtained from spectroscopic and chromatographic analyses, provide a holistic understanding of this compound's role in biological systems.

Ecological and Phytoalexin Research of Mansonone C

Role of Mansonone C in Plant Defense Mechanisms

Phytoalexins are a critical component of a plant's innate immune system, acting as low molecular weight antimicrobial compounds that are synthesized and accumulated at sites of infection or injury mdpi.comresearchgate.net. Their primary function is to inhibit the growth and proliferation of invading pathogens, thereby limiting disease development and protecting the plant. Mansonones, including this compound, fit this definition, exhibiting notable antifungal and antibacterial properties ontosight.aicabidigitallibrary.orgresearchgate.netnih.gov.

Research has demonstrated the antifungal efficacy of this compound against several plant pathogenic fungi. For instance, studies have reported Minimum Inhibitory Concentrations (MIC) for this compound against specific pathogens:

Table 1: Antifungal Activity of this compound

Pathogen Minimum Inhibitory Concentration (MIC) Citation
Phytophthora parasitica 31 µg mL⁻¹ researchgate.net
Colletotrichum gloeosporioides 31 µg mL⁻¹ researchgate.net
Alternaria porri 31 µg mL⁻¹ researchgate.net

While specific quantitative data for this compound's antibacterial activity were less detailed in the reviewed literature compared to its antifungal properties, it is broadly recognized as possessing antibacterial characteristics ontosight.airesearchgate.net. Mansonones, as a group, have been implicated in the defense of elm trees against Dutch elm disease (DED), caused by the fungus Ophiostoma ulmi. Various mansonones, including this compound, have been isolated from infected elm tissues, suggesting their direct involvement in combating the pathogen aub.edu.lbscialert.net. Mansonone F, a related compound, has also shown activity against Methicillin-resistant Staphylococcus aureus (MRSA) mdpi.com.

Response of Plants to Pathogen or Stress Inducers Leading to Mansonone Production

The production of phytoalexins like this compound is typically an inducible process, triggered by the presence of pathogens or various abiotic and biotic stress factors mdpi.comresearchgate.net. Plants possess sophisticated recognition systems that detect pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs). Upon detection, a cascade of signaling pathways, often involving salicylic (B10762653) acid (SA) and jasmonic acid (JA) pathways, is activated, leading to the biosynthesis and accumulation of these defense compounds at the site of infection nih.govmdpi.com.

Mansonones have been identified in Ulmus species following infection by Ceratocystis ulmi aub.edu.lbscialert.net. Studies on Ulmus americana callus cultures have indicated that mansonone accumulation can occur not only in response to fungal elicitors but also in correlation with callus formation and potential wound responses, suggesting that tissue damage itself can serve as a trigger for their production researchgate.net. While the precise biochemical pathways and specific molecular triggers for this compound induction by particular pathogens are subjects of ongoing research, its role as a phytoalexin firmly places it within the plant's inducible defense repertoire. The phenylpropanoid pathway, a major route for secondary metabolite synthesis, is known to be activated during plant stress responses and is implicated in the production of antimicrobial compounds mdpi.comfrontiersin.org.

Interplant Chemical Ecology Studies

Interplant chemical ecology, particularly allelopathy, describes the phenomenon where plants influence the growth and development of neighboring plants through the release of chemical compounds, known as allelochemicals mdpi.comresearchgate.net. These interactions can be crucial for competition, resource acquisition, and defense in natural ecosystems and have potential applications in agriculture for weed management mdpi.comresearchgate.net.

While direct studies specifically investigating the allelopathic effects of this compound are not extensively detailed in the provided search results, its known properties suggest a potential role in this area. Mansonones are documented to possess antifeedant and herbicidal activities researchgate.net. These properties are characteristic of many allelochemicals that can inhibit seed germination, seedling growth, or deter herbivores, thereby influencing the competitive dynamics between plant species. Although specific research on this compound's direct contribution to interplant communication or its use as a bioherbicide is limited, its classification as a secondary metabolite with documented herbicidal effects implies a potential for allelopathic interactions.

Future Research Directions for Mansonone C

Exploration of Undiscovered Molecular Targets and Biological Mechanisms

While Mansonone C exhibits various biological activities, a comprehensive understanding of its precise molecular targets and the intricate biological pathways it modulates remains an area ripe for exploration. Current research has indicated potential interactions with cellular processes, but a deeper dive is needed to identify specific proteins or pathways that mediate its effects. Future studies could employ advanced proteomic techniques, such as mass spectrometry-based protein identification and quantitative proteomics, to pinpoint direct binding partners of this compound within cellular environments nih.govthermofisher.com. Furthermore, investigating its impact on signaling cascades, such as those involving kinases or transcription factors, could reveal novel therapeutic mechanisms. For instance, understanding how this compound influences cell cycle progression or induces apoptosis at a molecular level could unlock new therapeutic strategies. Research into its potential as a topoisomerase inhibitor, similar to some of its derivatives, also warrants further investigation to identify specific topoisomerase isoforms it targets researchgate.netresearchgate.net.

Novel Synthetic Methodologies for Complex Analogues

The structural complexity of this compound presents challenges for its large-scale synthesis and the development of diverse analogues. While some synthetic routes have been established, including those utilizing Ru(II)-catalyzed C–H functionalization for constructing oxaphenalene skeletons of related compounds like Mansonone F rsc.orgrsc.org, there is a continuous need for more efficient, scalable, and versatile synthetic methodologies. Future research should focus on developing greener synthetic approaches that minimize waste and employ milder reaction conditions. Exploring novel catalytic systems and innovative reaction pathways, such as those involving click chemistry for generating triazole-Mansonone E derivatives thieme-connect.com, could lead to the rapid generation of diverse analogues with potentially enhanced biological activities. The development of semi-synthetic strategies that modify naturally isolated this compound could also provide access to a broader chemical space for drug discovery mdpi.complos.orgnih.gov. The ability to introduce specific substituents at various positions on the this compound scaffold is crucial for structure-activity relationship (SAR) studies, guiding the design of more potent and selective compounds.

Advanced Mechanistic Elucidation using Multi-Omics Approaches

To fully unravel the complex mechanisms of action of this compound, the integration of multi-omics approaches is essential. Combining genomics, transcriptomics, proteomics, and metabolomics can provide a holistic view of how the compound interacts with biological systems at multiple levels nih.govthermofisher.comomu.edu.trresearchgate.net. For example, transcriptomic analysis could reveal changes in gene expression patterns upon this compound treatment, while proteomic studies could identify altered protein abundance or post-translational modifications. Metabolomic profiling could then map the downstream metabolic consequences. Such integrated approaches can help identify key pathways affected by this compound, uncover previously unknown targets, and provide a deeper understanding of its therapeutic effects, such as its potential impact on DNA replication or cell wall synthesis as suggested for some derivatives mdpi.com. Applying these advanced techniques could also shed light on potential off-target effects and help in the rational design of safer and more effective analogues.

Development of High-Throughput Screening Assays for Derivatives

The identification of promising this compound derivatives with improved potency and selectivity requires robust and efficient screening platforms. The development of high-throughput screening (HTS) assays is critical for rapidly evaluating large libraries of synthesized analogues chembio.pl. Future research should focus on establishing cell-based assays that accurately reflect the desired biological activity, whether it be cytotoxicity against specific cancer cell lines, antimicrobial efficacy, or modulation of particular molecular targets. For instance, developing assays that can rapidly assess topoisomerase inhibition or membrane permeabilization, as observed for some related compounds researchgate.netresearchgate.netnih.govresearchgate.net, would be highly valuable. Incorporating miniaturization, automation, and diverse read-out technologies will be key to optimizing HTS campaigns. Furthermore, the development of counter-screening and orthogonal assays will be important for validating hits and minimizing false positives, ensuring that identified lead compounds possess genuine and specific biological activity.

Compound List:

this compound

Mansonone E

Mansonone F

Mansonone G

Mansorin A

Mansorin B

Mansorin C

Populene C

Populene D

Q & A

Q. What are the primary synthetic routes for Mansonone C and its derivatives, and how can their efficiency be optimized?

this compound derivatives are synthesized via Ru(II)-catalyzed C–H bond functionalization to construct oxaphenalene skeletons, enabling rapid diversification and scalability . Optimization involves adjusting reaction conditions (e.g., solvent, temperature, catalyst loading) and monitoring yields through techniques like HPLC or NMR. For example, Williamson etherification under forcing conditions (100°C in DMF) reduced reaction times to 5–30 minutes while maintaining yields of 57–96% .

Q. How are this compound derivatives characterized structurally, and what analytical techniques are critical for validation?

Structural validation relies on spectral data (NMR, IR, MS) and X-ray crystallography. For instance, NMR analysis confirmed substituent positions in mansonone G derivatives, while mass spectrometry verified molecular weights . Comparative analysis with known analogs in databases (e.g., PubChem) helps resolve ambiguities.

Q. What in vitro assays are standard for evaluating this compound’s cytotoxicity, and how are results interpreted?

Cytotoxicity is assessed using MTT or SRB assays against human tumor cell lines (e.g., A549, HepG2). Dose-response curves (IC50 values) quantify potency, with statistical significance determined via ANOVA or t-tests. Studies show Mansonone F derivatives exhibit IC50 values in the µM range, requiring comparison to positive controls (e.g., doxorubicin) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of this compound analogs with enhanced bioactivity?

SAR studies focus on modifying substituents (e.g., alkyl chains, halogen groups) to improve membrane permeability or target binding. For example, derivatives with 1,3-dibromopropane substitutions showed enhanced anti-proliferative activity, suggesting bulky substituents enhance interaction with cellular targets . Computational modeling (e.g., molecular docking) can predict binding affinities to enzymes like topoisomerases.

Q. What mechanisms underlie this compound’s antimicrobial activity, and how can they be experimentally validated?

Mansonone G disrupts bacterial membranes, as shown by SYTOX Green uptake assays in E. coli. Membrane permeabilization is quantified via fluorescence microscopy, with intensity normalized to untreated controls. Time-course experiments (10–120 minutes) and statistical analysis (two-tailed t-tests) confirm rapid bactericidal effects . Complementary assays (e.g., lipid bilayer models) can isolate membrane-targeting mechanisms.

Q. How do researchers resolve contradictions in reported bioactivity data across studies on this compound derivatives?

Contradictions arise from variations in assay conditions (e.g., cell line sensitivity, compound purity). Mitigation strategies include:

  • Replicating experiments under standardized protocols (e.g., CLSI guidelines).
  • Cross-validating results with orthogonal assays (e.g., flow cytometry vs. microscopy).
  • Reporting detailed methodological metadata (e.g., solvent used, incubation time) to enable direct comparisons .

Methodological Considerations

Q. How should researchers design experiments to control for confounding variables in this compound bioactivity studies?

  • Independent variables: Compound concentration, exposure time.
  • Dependent variables: Cell viability, membrane integrity.
  • Controls: Vehicle (solvent-only), positive (e.g., ampicillin for antimicrobial assays).
  • Statistical power: Use sample sizes ≥3 replicates to reduce Type I/II errors. Data normalization (e.g., to untreated controls) minimizes batch effects .

Q. What statistical methods are appropriate for analyzing dose-response and time-course data in this compound research?

  • Dose-response: Nonlinear regression (e.g., log(inhibitor) vs. response in GraphPad Prism) to calculate IC50/EC50.
  • Time-course: Repeated-measures ANOVA to assess significance across intervals.
  • Error reporting: Include standard deviation (SD) or standard error of the mean (SEM) with p-values (e.g., p<0.001) .

Data Interpretation and Reporting

Q. How can researchers ensure reproducibility when synthesizing this compound derivatives?

  • Publish detailed synthetic protocols (e.g., catalyst ratios, purification steps).
  • Characterize intermediates (e.g., via TLC or GC-MS) to confirm reaction progression.
  • Share spectral data in supplementary materials for peer validation .

What frameworks (e.g., PICO, FINER) are useful for formulating rigorous research questions in this compound studies?

  • PICO: Define Population (e.g., bacterial strain), Intervention (this compound derivative), Comparison (positive/negative controls), Outcome (MIC values).
  • FINER: Ensure questions are Feasible (resources available), Interesting (novel mechanism), Novel (unexplored derivatives), Ethical (non-toxic concentrations), Relevant (antimicrobial resistance applications) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.